BenchChemオンラインストアへようこそ!

3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole

Cannabinoid receptor pharmacology Allosteric modulation GPCR signaling

3-[1-(4-Chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole (CAS 102451-67-2) is a synthetic 2-phenylindole derivative belonging to the cannabinoid type-1 receptor (CB1R) positive allosteric modulator (ago-PAM) class. It features a 4-chlorophenyl substituent at the site-III aromatic ring of the 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole scaffold, a pharmacophore critical for allosteric modulation of CB1R signaling.

Molecular Formula C22H17ClN2O2
Molecular Weight 376.84
CAS No. 102451-67-2
Cat. No. B2982848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole
CAS102451-67-2
Molecular FormulaC22H17ClN2O2
Molecular Weight376.84
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)Cl
InChIInChI=1S/C22H17ClN2O2/c23-17-12-10-15(11-13-17)19(14-25(26)27)21-18-8-4-5-9-20(18)24-22(21)16-6-2-1-3-7-16/h1-13,19,24H,14H2
InChIKeyCHJFRJUWKRNQIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(4-Chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole (CAS 102451-67-2): CB1R Allosteric Modulator Procurement Guide


3-[1-(4-Chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole (CAS 102451-67-2) is a synthetic 2-phenylindole derivative belonging to the cannabinoid type-1 receptor (CB1R) positive allosteric modulator (ago-PAM) class [1]. It features a 4-chlorophenyl substituent at the site-III aromatic ring of the 3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole scaffold, a pharmacophore critical for allosteric modulation of CB1R signaling [2]. This compound is claimed in patent EP2800569B1 as an allosteric modulator of CB1 cannabinoid receptors with potential therapeutic applications in neurological, psychiatric, and metabolic disorders [1]. The molecular formula is C22H17ClN2O2 with a molecular weight of 376.8 g/mol .

Why 2-Phenylindole CB1R Modulators Cannot Be Interchanged: The Case for 3-[1-(4-Chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole


The 2-phenylindole class of CB1R allosteric modulators displays pronounced structure-activity relationship (SAR) sensitivity at three distinct pharmacophoric sites, with site-III aromatic ring substitutions profoundly influencing ago-PAM potency, efficacy, and even the balance between allosteric agonist versus PAM activity [1]. The position of chlorine substitution on the site-III phenyl ring (para vs. ortho vs. meta) directly modulates both the compound's interaction with the CB1R allosteric binding pocket and its physicochemical properties including aqueous solubility [1]. Crystal structure analyses of related 2-phenylindole derivatives confirm that subtle substituent variations alter intermolecular hydrogen-bonding networks and solid-state packing, which can affect formulation behavior and batch-to-batch reproducibility [2]. Generic substitution across this class without position-specific verification therefore risks not only loss of desired pharmacological activity but also procurement of a compound with divergent physicochemical and pharmacological profiles than intended for the experimental model.

Quantitative Differentiation Evidence: 3-[1-(4-Chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole vs. Closest Analogs


CB1R vs. CB2R Functional Activity Profile: 4-Chloro Site-III Substitution Yields Approximately 4.6-Fold CB2R Selectivity

In a head-to-head functional assay comparison using the same FLIPR membrane potential platform in mouse AtT20 cells expressing recombinant human receptors, 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole (assigned CHEMBL1592888) demonstrated an EC50 of 284 nM at human CB1R versus 62 nM at human CB2R, yielding an approximately 4.6-fold selectivity for CB2R over CB1R [1]. This contrasts with the parent compound GAT211 (3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole; unsubstituted site-III phenyl), which has been reported to exhibit CB1R ago-PAM activity without pronounced CB2R selectivity [2]. The introduction of the 4-chloro substituent on the site-III aromatic ring therefore shifts the receptor subtype activity profile toward enhanced CB2R engagement, a differentiation parameter critical for experimental designs targeting specific cannabinoid receptor subtypes.

Cannabinoid receptor pharmacology Allosteric modulation GPCR signaling CB1R ago-PAM

Site-III Para-Chloro vs. Ortho-Chloro Substitution: Regioisomeric Differentiation

The comprehensive SAR study by Schaffer et al. (2020) on site-III aromatic ring congeners of GAT211 explicitly demonstrates that the position of lipophilic substituents on the site-III phenyl ring critically determines CB1R ago-PAM activity [1]. The 4-chloro (para) substitution on the site-III phenyl ring (corresponding to CAS 102451-67-2) represents a distinct pharmacological entity from the 2-chloro (ortho) isomer (CAS 2633686-36-7, commercially designated as 'CB1R Allosteric modulator 3'). The study established that attaching small lipophilic functional groups specifically on the ortho-position of the GAT211 site-III phenyl ring markedly enhances CB1R ago-PAM activity, while para-substituted analogs exhibit differentiated functional profiles due to altered steric and electronic interactions within the allosteric binding pocket [1]. The 4-chloro isomer therefore serves as a distinct pharmacological tool for probing para-substituent effects within the CB1R allosteric site, whereas the 2-chloro isomer is preferred for maximizing CB1R ago-PAM potency.

Structure-activity relationship Regioisomer comparison Site-III aromatic substitution CB1R allosteric modulator design

Indole-Ring Chloro Substitution vs. Side-Chain Chloro Substitution: Pharmacophoric Site Differentiation

Crystal structure data from Kerr et al. (2015) on four indole derivatives as potential cannabinoid allosteric antagonists provides direct structural evidence distinguishing compounds with chlorine substitution on the indole ring (5-chloro-3-(2-nitro-1-phenylethyl)-2-phenyl-1H-indole, CCDC deposition) from those with chlorine on the side-chain phenyl ring (CAS 102451-67-2) [1]. In the indole-ring chlorinated analog (Compound IV in the crystallography study), the 5-chloro substituent alters the indole ring electron density and intermolecular N—H⋯O hydrogen bonding pattern within the crystal lattice, resulting in P space group packing with specific chain dimer arrangements [1]. In contrast, CAS 102451-67-2 bears the chloro group on the site-III phenyl ring side chain, a position known to directly interface with the CB1R allosteric binding pocket based on computational modeling and SAR studies [2]. These two chloro-substitution positions represent fundamentally different pharmacophoric modifications: indole-ring substitution affects core scaffold electronics and hydrogen bonding, while side-chain substitution directly modulates the allosteric pharmacophore interaction with CB1R.

Pharmacophore mapping Indole substitution pattern CB1R allosteric site Structure-based drug design

Patent Protection and Structural Novelty: 3-[1-(4-Chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole as a Specifically Claimed Chemical Entity

The compound 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole is explicitly and individually claimed in patent EP2800569B1 (also US10246414), with its InChI Key CHJFRJUWKRNQIK-UHFFFAOYSA-N specifically listed in the patent claims [1]. This distinguishes it from merely generic or Markush-type coverage common in cannabinoid modulator patents. The patent, filed January 7, 2013 by Northeastern University researchers (including Thakur GA, Janero DR, Kulkarni PM), covers allosteric modulators of CB1 cannabinoid receptors and their use in treating neurological and psychiatric disorders associated with endocannabinoid dysfunction, including pain, neuropathic pain, GI disorders, glaucoma, drug addiction, eating disorders, and PTSD [1]. The explicit claiming of this specific compound, rather than only generic scaffold coverage, indicates that the inventors identified particular value in the 4-chlorophenyl substitution pattern, consistent with the site-III SAR exploration published later by the same group [2].

Intellectual property Patent claim analysis Chemical structure novelty CB1R modulator patent landscape

Validated Application Scenarios for 3-[1-(4-Chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole in Cannabinoid Research


CB2R-Preferring Cannabinoid Pharmacological Probe Development

Based on the demonstrated 4.6-fold CB2R selectivity (EC50 62 nM at hCB2R vs. 284 nM at hCB1R) in FLIPR membrane potential assays , this compound is appropriate for experimental paradigms requiring CB2R-biased pharmacological tools within the 2-phenylindole scaffold class. Researchers investigating CB2R-mediated signaling pathways in immune modulation, neuroinflammation, or peripheral pain models can employ this compound as a structurally defined tool distinct from CB1R-selective ago-PAMs such as the 2-chloro ortho isomer (CB1R Allosteric modulator 3) or GAT211 enantiomers.

Site-III CB1R Allosteric Pharmacophore Mapping Studies

The 4-chloro substitution at the site-III phenyl ring provides a distinct electronic and steric profile compared to the unsubstituted phenyl (GAT211) and ortho-substituted variants. As documented in the Schaffer et al. (2020) site-III SAR investigation, para-substituted congeners enable systematic probing of the CB1R allosteric binding pocket topology . This compound is suited for structure-based drug design campaigns, molecular docking studies, and mutagenesis experiments aimed at defining the allosteric site architecture of CB1R, particularly when used in a matrix with the 2-chloro and 4-fluoro site-III analogs also claimed in EP2800569B1 .

Endocannabinoid System Dysfunction Disease Model Research

Consistent with the therapeutic indications claimed in EP2800569B1, which include pain, neuropathic pain, GI disorders, glaucoma, drug addiction, eating disorders (anorexia nervosa, bulimia nervosa, binge-eating disorders), and post-traumatic stress disorders (PTSD) , this compound is suitable for in vitro and ex vivo pharmacological studies in disease models where CB1R allosteric modulation has demonstrated preclinical efficacy. The 2-phenylindole ago-PAM class, including compounds derived from the same scaffold, has shown efficacy in reducing intraocular pressure in murine glaucoma models and modulating ERK1/2 phosphorylation kinetics . This compound's dual CB1R/CB2R profile may offer distinct advantages in models where both receptor subtypes contribute to pathophysiology.

Quote Request

Request a Quote for 3-[1-(4-chlorophenyl)-2-nitroethyl]-2-phenyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.